molecular formula C11H14O3 B6612460 Propyl 2-methoxybenzoate CAS No. 65542-79-2

Propyl 2-methoxybenzoate

Cat. No.: B6612460
CAS No.: 65542-79-2
M. Wt: 194.23 g/mol
InChI Key: RKNMLBOVBRNMFX-UHFFFAOYSA-N
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Description

Propyl 2-methoxybenzoate is an organic compound belonging to the ester family. It is derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a propyl group, and the hydrogen atom of the hydroxyl group is replaced by a methoxy group. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its molecular formula is C11H14O3, and it has a molecular weight of 194.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methoxybenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Another method involves the transesterification of methyl 2-methoxybenzoate with propanol. This reaction can be catalyzed by immobilized lipase enzymes, which offer the advantage of mild reaction conditions and high specificity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as solvent-free conditions and biocatalysts, is also gaining popularity to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methoxybenzoic acid and propanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

Propyl 2-methoxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 2-methoxybenzoate involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cell membranes and proteins, leading to changes in cell function and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-methoxybenzoate is unique due to its specific combination of a propyl group and a methoxy group on the benzoate structure. This combination imparts distinct physical and chemical properties, such as its specific boiling point, solubility, and reactivity, making it suitable for particular applications in the fragrance and pharmaceutical industries .

Properties

IUPAC Name

propyl 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8-14-11(12)9-6-4-5-7-10(9)13-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMLBOVBRNMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608408
Record name Propyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65542-79-2
Record name Propyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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